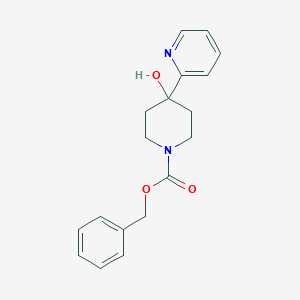
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate
概述
描述
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, also known as BHPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHPP is a piperidine-based compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
科学研究应用
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and inflammation research. In neuroscience, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit anti-tumor effects, and may be useful in the development of new cancer therapies. In inflammation research, Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate is not fully understood, but it is believed to act through a variety of pathways. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
生化和生理效应
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of MMPs. In vivo studies have shown that Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate can reduce inflammation, protect against oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its versatility. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit a range of biological activities, and may be useful in a variety of research fields. However, one limitation of using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments is its potential toxicity. Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate has been shown to exhibit cytotoxic effects at high concentrations, and care should be taken when handling and using Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate in lab experiments.
未来方向
There are many potential future directions for research on Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate. One area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate, and to explore its potential applications in other research fields such as inflammation and cardiovascular disease.
属性
CAS 编号 |
161610-16-8 |
|---|---|
产品名称 |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
分子式 |
C18H20N2O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
benzyl 4-hydroxy-4-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c21-17(23-14-15-6-2-1-3-7-15)20-12-9-18(22,10-13-20)16-8-4-5-11-19-16/h1-8,11,22H,9-10,12-14H2 |
InChI 键 |
CNTQPTBRKWUGFU-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)C(=O)OCC3=CC=CC=C3 |
同义词 |
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

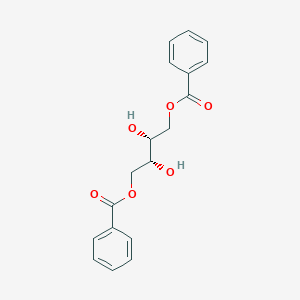

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
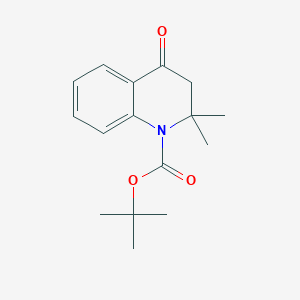
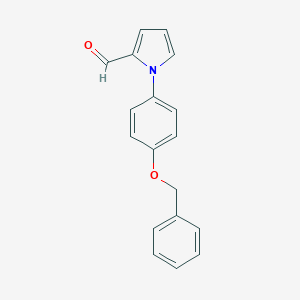
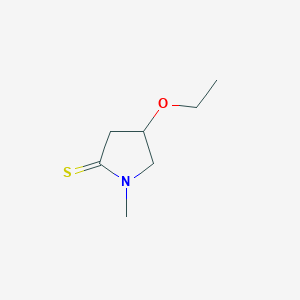
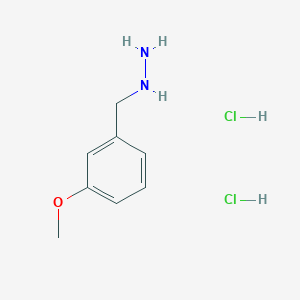
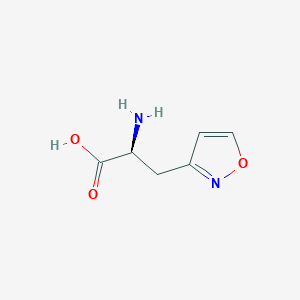
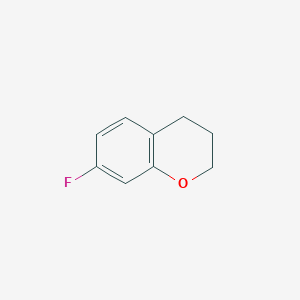
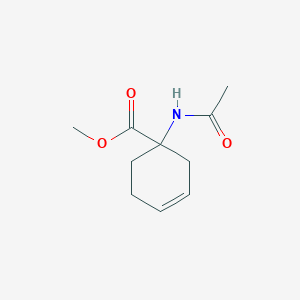
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
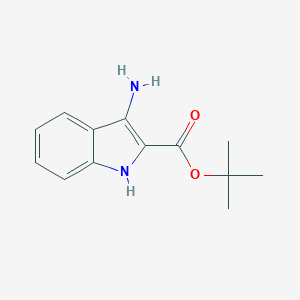
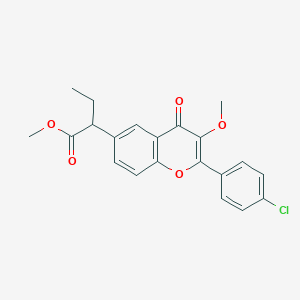
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)